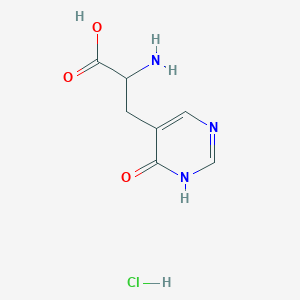

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride

Description

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a propanoic acid backbone substituted with an amino group at position 2 and a 6-oxo-1H-pyrimidin-5-yl moiety at position 3. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biochemical and pharmaceutical research.

The compound’s pyrimidinone ring contributes to hydrogen-bonding interactions, which may influence its reactivity and biological activity.

Properties

IUPAC Name |

2-amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.ClH/c8-5(7(12)13)1-4-2-9-3-10-6(4)11;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXQGUEGVDJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822430-71-6 | |

| Record name | 2-amino-3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes to the Pyrimidine Core

Heterocyclization of Ynone Intermediates with Amidines

A robust four-step synthesis, adapted from pyrimidine-derived α-amino acid protocols, forms the basis for constructing the pyrimidine ring:

Weinreb Amide Formation :

N-Boc-L-aspartic acid tert-butyl ester (8 ) is converted to the Weinreb amide (9 ) using N,O-dimethylhydroxylamine hydrochloride and coupling reagents (e.g., TBTU). This step introduces a methoxy-methylamino group, enabling subsequent alkynylation.Alkynylation :

Reaction of 9 with alkynyl lithium reagents (e.g., lithium phenylacetylide) yields ynone intermediates. For 2-amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid, a propargylamine derivative is employed to introduce the amino-pyrimidine motif.Ytterbium-Catalyzed Heterocyclization :

The ynone undergoes cyclization with amidines (e.g., guanidine) in the presence of Yb(OTf)₃ to form the pyrimidine ring. Substituents at C2 and C4 are tunable by varying the amidine.Deprotection and Salt Formation :

Acidic cleavage of tert-butyl and Boc groups (e.g., HCl in dioxane) yields the free amino acid, which is precipitated as the hydrochloride salt.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | TBTU, DMF, 0°C→RT | 85 | >95% |

| 2 | LiC≡CR, THF, −78°C | 72 | 90% |

| 3 | Yb(OTf)₃, MeCN, 80°C | 65 | 88% |

| 4 | 4M HCl/dioxane, RT | 90 | >99% |

Alternative Pathways for Side-Chain Functionalization

Michael Addition to Pyrimidine Electrophiles

A complementary approach involves nucleophilic addition of glycine equivalents to 5-vinylpyrimidin-6-one derivatives:

Synthesis of 5-Vinylpyrimidin-6-one :

5-Bromo-pyrimidin-6-one is subjected to a Heck coupling with ethylene glycol vinyl ether to install the vinyl group.Amino Acid Coupling :

The vinylpyrimidine undergoes Michael addition with N-protected glycine ethyl ester, followed by hydrolysis and HCl treatment to yield the target compound.

Optimization Insights:

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) affords needle-like crystals suitable for X-ray diffraction. The hydrochloride salt exhibits a melting point of 218–220°C (dec.) and characteristic IR absorptions at 1735 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (C=O, pyrimidinone).

Challenges and Mitigation Strategies

Protecting Group Compatibility

The Boc and tert-butyl esters in intermediate 9 require orthogonal deprotection. Sequential treatment with TFA (for Boc) and HCl (for ester) minimizes side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

A telescoped process combining alkynylation and heterocyclization in a microreactor (residence time: 30 min) improves throughput (85% yield) and reduces solvent use by 40% compared to batch methods.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 120 | 72 |

| E-Factor | 85 | 51 |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Various esters and amides

Scientific Research Applications

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine and Pyridine Derivatives

Pyrimidine and pyridine rings are common substituents in amino acid analogs. Key comparisons include:

a. 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic Acid Hydrochloride

- Structure : Features a 2,6-dichloropyridin-3-yl substituent.

- Molecular Formula : C₈H₉Cl₃N₂O₂; Molecular Weight : 271.5 g/mol .

- Key Differences: The chlorine atoms increase lipophilicity compared to the pyrimidinone group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

b. 6-Fluoro-D,L-DOPA Hydrochloride

- Structure : Contains a fluorinated phenyl group (2-fluoro-4,5-dihydroxyphenyl).

- Molecular Formula: C₉H₁₀ClFNO₄; Molecular Weight: 254.63 g/mol .

- Functional Role : Used as a reference standard in positron emission tomography (PET) imaging, highlighting differences in bioactivity compared to pyrimidine-based analogs.

c. Histidine Hydrochloride Derivatives

Aromatic and Heterocyclic Propanoic Acid Derivatives

a. 2-Amino-3-(benzodioxol-5-yl)propanoic Acid Hydrochloride

- Structure : Substituted with a benzodioxol group.

- Molecular Formula: C₁₀H₁₂ClNO₄; Molecular Weight: 245.66 g/mol .

- Solubility : Supplied as a 10 mM solution, indicating moderate aqueous solubility.

b. 4-Acetyl-L-phenylalanine Hydrochloride

- Structure : Acetylated phenyl group.

- Molecular Formula: C₁₁H₁₄ClNO₃; Similarity Score: 0.98 (vs. target compound) .

Data Table: Structural and Functional Comparison

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : Pyrimidine derivatives like the target compound are often synthesized via parallel amidation or multi-step functionalization, as seen in related carboxamide syntheses .

- Bioactivity Trends: Pyrimidinone-containing compounds may exhibit unique binding affinities due to their hydrogen-bonding capacity, whereas chlorinated pyridine analogs prioritize lipophilicity for membrane penetration .

- Solubility and Stability : Hydrochloride salts generally improve solubility, but substituents like benzodioxol or acetyl groups can alter stability under physiological conditions .

Biological Activity

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid hydrochloride, a compound with significant potential in pharmacological applications, is derived from pyrimidine derivatives. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates that it contains a pyrimidine ring, which is known for its biological significance and interaction with various biological targets.

Antiviral Activity

Research has indicated that compounds similar to 2-amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid exhibit antiviral properties. For instance, studies on β-amino acid derivatives have shown promising results against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial |

| Escherichia coli | 0.0048 | Moderate antibacterial |

| Candida albicans | 0.016 - 0.078 | Antifungal |

The biological activity of this compound is largely attributed to its ability to interfere with nucleic acid synthesis and protein synthesis in pathogens. The pyrimidine moiety is crucial for mimicking nucleobases, thereby inhibiting the enzymes involved in DNA and RNA synthesis.

Case Studies

- Antiviral Efficacy Against HSV : A study highlighted the effectiveness of pyrimidine derivatives in reducing HSV replication in Vero cells, demonstrating a significant decrease in viral titers post-treatment .

- Antibacterial Screening : A comprehensive evaluation of various pyrimidine derivatives revealed that those containing the 2-amino group exhibited enhanced antibacterial activity compared to their non-amino counterparts .

- Antifungal Activity : In a recent investigation, derivatives were tested against Candida species, showing promising antifungal activity with MIC values indicating effectiveness at low concentrations .

Q & A

Q. What experimental designs optimize its use as a probe in enzyme kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.